5-{(1E)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
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Overview
Description
The compound 5-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex organic molecule that features a combination of pyrazole, thiazine, and dichlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorobenzyl chloride, pyrazole derivatives, and thiazine precursors. The reaction conditions may involve:
Catalysts: Commonly used catalysts include PCl3 and AIBN (azobisisobutyronitrile).
Solvents: Organic solvents such as chloroform, ethyl acetate, and benzene are used.
Temperature: Reactions are typically carried out at elevated temperatures, around 120°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental safety, incorporating recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE: undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Acetone, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions but may include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
5-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved include inhibition of key metabolic enzymes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl chloride: A precursor in the synthesis of the compound.
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.
Uniqueness
The uniqueness of 5-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE lies in its multi-functional groups, which provide a wide range of chemical reactivity and potential applications. Its combination of pyrazole and thiazine rings with a dichlorobenzyl group makes it a versatile compound in various fields of research.
Properties
Molecular Formula |
C16H12Cl2N4O3S |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
5-[N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-C-methylcarbonimidoyl]-6-hydroxy-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C16H12Cl2N4O3S/c1-8(13-14(23)21-16(25)26-15(13)24)20-11-5-19-22(7-11)6-9-2-3-10(17)4-12(9)18/h2-5,7,24H,6H2,1H3,(H,21,23,25) |
InChI Key |
OWESJGBXKAHEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CN(N=C1)CC2=C(C=C(C=C2)Cl)Cl)C3=C(SC(=O)NC3=O)O |
Origin of Product |
United States |
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